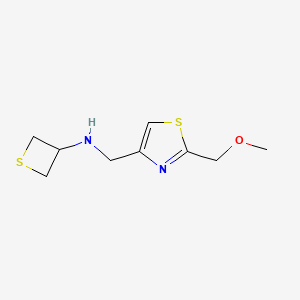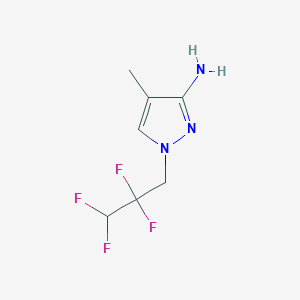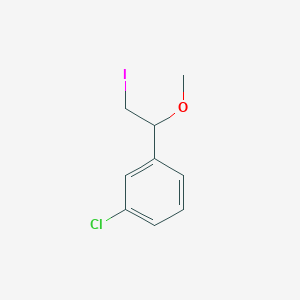
1-Chloro-3-(2-iodo-1-methoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(2-iodo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H10ClIO. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position and a 2-iodo-1-methoxyethyl group at the third position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-(2-iodo-1-methoxyethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution and halogenation reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(2-iodo-1-methoxyethyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide can facilitate the substitution of halogens.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1-bromo-3-(2-iodo-1-methoxyethyl)benzene, while nucleophilic substitution with sodium hydroxide can produce 1-hydroxy-3-(2-iodo-1-methoxyethyl)benzene .
Scientific Research Applications
1-Chloro-3-(2-iodo-1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2-iodo-1-methoxyethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-(2-iodo-1-(2-methoxyethoxy)ethyl)benzene: This compound has a similar structure but with an additional methoxyethoxy group.
1-Chloro-3-iodobenzene: Lacks the methoxyethyl group, making it less complex.
1-Chloro-3-(2-bromo-1-methoxyethyl)benzene: Similar structure but with bromine instead of iodine.
Uniqueness
1-Chloro-3-(2-iodo-1-methoxyethyl)benzene is unique due to the presence of both chlorine and iodine atoms, which can participate in diverse chemical reactions. The methoxyethyl group adds further complexity and potential for various interactions, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H10ClIO |
|---|---|
Molecular Weight |
296.53 g/mol |
IUPAC Name |
1-chloro-3-(2-iodo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10ClIO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6H2,1H3 |
InChI Key |
OIFNGUBLFSEDEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(CI)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


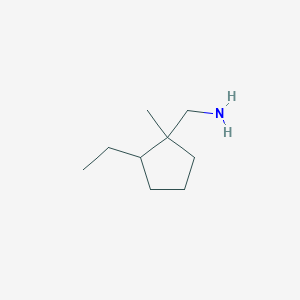

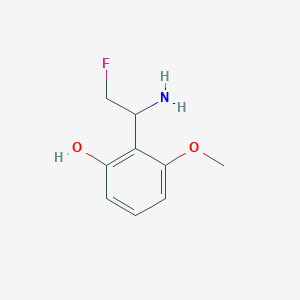
![3-Bromo-5-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15276625.png)
![11-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B15276634.png)

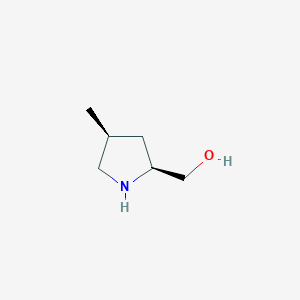

![2-{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15276663.png)
![9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B15276665.png)
![4-[2-Amino-2-(pyrimidin-2-YL)ethyl]phenol](/img/structure/B15276677.png)
